molecular formula C21H18N4OS B2859167 3-(4-Methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine CAS No. 1111260-31-1

3-(4-Methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

Cat. No.: B2859167
CAS No.: 1111260-31-1
M. Wt: 374.46
InChI Key: ULDIRWINBAVMTF-UHFFFAOYSA-N
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Description

This compound (hereafter referred to as Compound A) is a pyridazine derivative featuring a 4-methylphenyl substituent at position 3 and a sulfanyl-linked 1,2,4-oxadiazole moiety at position 4. Its molecular formula is C₁₈H₁₄N₄OS₂, with a molecular weight of 366.46 g/mol . Key physicochemical properties include:

  • logP: 4.9874 (indicating high lipophilicity)
  • Polar Surface Area (PSA): 53.16 Ų (moderate polarity due to heteroatoms)
  • Hydrogen Bond Acceptors: 6
  • Melting Point: Not explicitly reported, but analogues in the same class exhibit melting points ranging from 134–178°C .

The structure combines pyridazine’s aromaticity with the oxadiazole ring’s metabolic stability, making it a candidate for pharmaceutical or agrochemical applications.

Properties

IUPAC Name

3-(4-methylphenyl)-5-[[6-(4-methylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c1-14-3-7-16(8-4-14)18-11-12-20(24-23-18)27-13-19-22-21(25-26-19)17-9-5-15(2)6-10-17/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDIRWINBAVMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-Methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine represents a novel chemical entity that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄OS
  • Molecular Weight : 342.42 g/mol
  • IUPAC Name : this compound

This compound features a pyridazine core substituted with a methylphenyl group and an oxadiazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. For instance, compounds containing the oxadiazole ring have been shown to possess cytotoxic effects against various cancer cell lines. In vitro studies demonstrate that the compound under discussion may inhibit cell proliferation in human colon adenocarcinoma (HT-29) and other cancer types with IC₅₀ values in the low micromolar range (approximately 2.76 µM against OVXF 899 and 9.27 µM against PXF 1752) .

Cell Line IC₅₀ (µM)
Human Colon Adenocarcinoma (HT-29)2.76
Human Ovarian Adenocarcinoma (OVXF 899)9.27
Human Renal Cancer (RXF 486)1.143

Antimicrobial Activity

The oxadiazole derivatives have also demonstrated antimicrobial properties. In studies evaluating their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, compounds similar to the target molecule showed promising results with minimum inhibitory concentration (MIC) values ranging from 15.62 µg/mL to higher concentrations depending on the specific structure . These findings suggest potential applications in treating bacterial infections.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of the oxadiazole moiety allows for interaction with various enzymes involved in cancer progression and microbial resistance.
  • Apoptosis Induction : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds:

  • A study on novel oxadiazole derivatives highlighted their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation .
  • Another research effort showcased the synthesis of various oxadiazole-containing compounds that exhibited selective cytotoxicity against specific cancer cell lines while sparing normal cells .

Scientific Research Applications

The compound 3-(4-Methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by relevant data tables and case studies.

Structural Features

The compound features a pyridazine core substituted with a methylphenyl group and an oxadiazole moiety, which contributes to its biological activity. The presence of sulfur in the form of a sulfanyl group enhances its chemical reactivity and potential interactions with biological targets.

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals due to its unique structure that may interact with various biological pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, showing effectiveness comparable to conventional antibiotics .

Anticancer Properties

Research has highlighted the potential of pyridazine derivatives in cancer therapy. A study demonstrated that compounds with similar structural motifs inhibited cell proliferation in cancer cell lines through apoptosis induction . This suggests that the compound could be a candidate for further anticancer drug development.

Material Science

The compound's unique electronic properties make it suitable for applications in material science, particularly in the development of organic semiconductors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Aromatic Substituents

Several pyridazine derivatives share the core scaffold of Compound A but differ in substituent groups. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP PSA (Ų) Reference
Compound A C₁₈H₁₄N₄OS₂ 366.46 4-Methylphenyl (x2) 4.9874 53.16
3-(4-Ethylphenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine C₂₃H₂₂N₄OS 402.52 4-Ethylphenyl (x2) ~5.2* ~50
3-(4-Methylphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine C₂₁H₁₈N₄OS₂ 406.53 4-Methylphenyl + methylsulfanylphenyl ~5.5* ~60
3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine C₂₀H₁₄F₃N₅O₂S 433.35 3-Methoxyphenyl + 3-CF₃-phenyl ~4.8* ~65

*Estimated based on substituent contributions.

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group in the third analogue lowers logP slightly while improving metabolic stability .
  • Polarity : Methoxy or sulfanyl groups increase PSA, which may influence binding to polar targets (e.g., enzymes) .

Analogues with Heterocyclic Modifications

Oxadiazine vs. Oxadiazole Core

A structurally related compound, 3-(4-Methylphenyl)-6-((3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4H-1,2,4-oxadiazin-5(6H)-one , replaces the pyridazine core with a 1,2,4-oxadiazine ring . This modification introduces a lactone-like oxygen, reducing aromaticity and increasing PSA (e.g., ~70 Ų), which may alter pharmacokinetics.

Triazole-Linked Analogues

6-((4-Ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methoxy)-2-phenyl-3(2H)-pyridazinone (CAS: 692737-13-6) replaces the oxadiazole with a triazole ring and introduces a pyridazinone core. This compound has a higher molar mass (433.53 g/mol) and logP (~5.1), suggesting enhanced lipophilicity but reduced metabolic stability compared to Compound A .

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